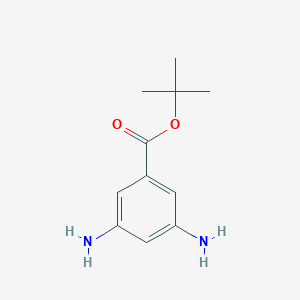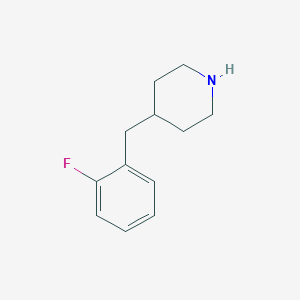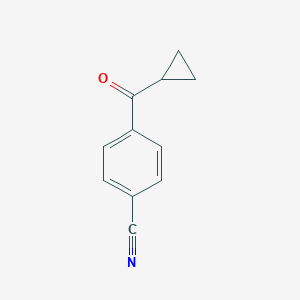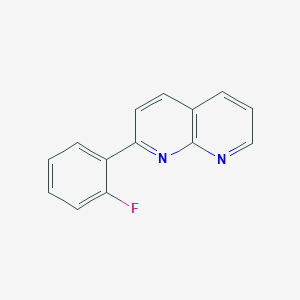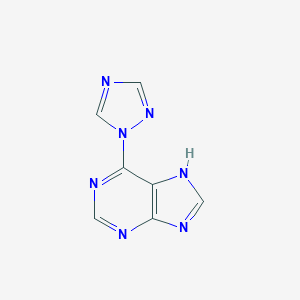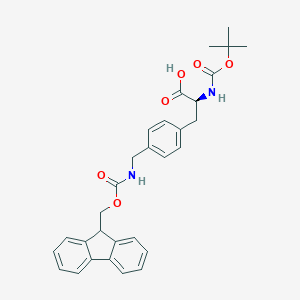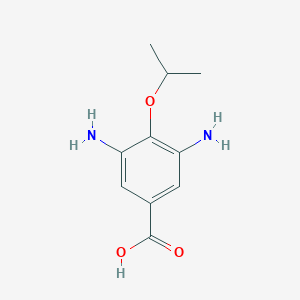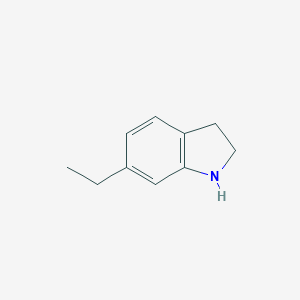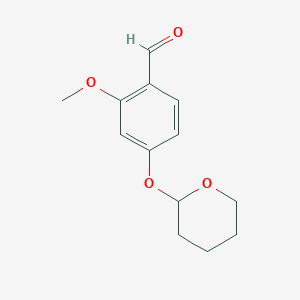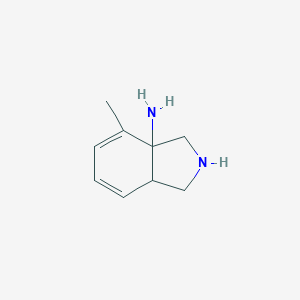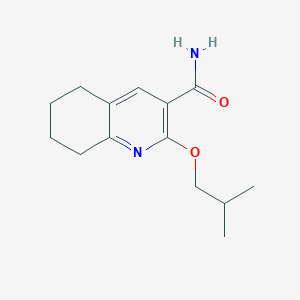
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound is also known as TAK-659 and is a kinase inhibitor that has been studied extensively for its therapeutic potential.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- involves its ability to inhibit kinases. This inhibition results in the disruption of various cellular processes, leading to the potential therapeutic effects of this compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- have been studied in various in vitro and in vivo models. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- in lab experiments include its potential therapeutic effects and its ability to inhibit kinases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-. These include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective kinase inhibitors with improved therapeutic potential.
Synthesemethoden
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- involves a multi-step process that has been described in detail in scientific literature. The synthesis involves the use of various reagents and catalysts to produce the final product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- has been focused on its potential therapeutic applications. This compound has been studied for its ability to inhibit kinases, which are enzymes that play a critical role in various cellular processes.
Eigenschaften
CAS-Nummer |
171011-10-2 |
|---|---|
Produktname |
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- |
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-(2-methylpropoxy)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)8-18-14-11(13(15)17)7-10-5-3-4-6-12(10)16-14/h7,9H,3-6,8H2,1-2H3,(H2,15,17) |
InChI-Schlüssel |
ISYGCRPSLLZAFQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C2CCCCC2=N1)C(=O)N |
Kanonische SMILES |
CC(C)COC1=C(C=C2CCCCC2=N1)C(=O)N |
Andere CAS-Nummern |
171011-10-2 |
Synonyme |
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



